2,5-Dichloroquinolin-8-amine
CAS No.:
VCID: VC15957149
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis MethodsSynthesizing 2,5-Dichloroquinolin-8-amine likely involves multi-step organic reactions starting from simpler quinoline derivatives. Common methods include chlorination reactions followed by nitration or direct introduction of an amino group through reduction processes. Example Synthesis Steps:
Biological ActivitiesQuinolines are known for their antimicrobial, anticancer, and antifungal properties . Although specific data on 2,5-Dichloroquinolin-8-amine is not readily available, related compounds like other dichlorinated quinolines may exhibit similar activities due to their structural similarity. Potential Applications:
Research FindingsWhile direct research findings specifically targeting 2,5-Dichloroquinolin-8-amine are scarce in the current literature review:
Given the lack of specific data on this compound in reputable sources up to this point: Future Directions:Further studies focusing on synthesizing and characterizing the biological properties of 2,5-Dichloroquinolin-8-amine could reveal valuable insights into its potential therapeutic applications. Understanding its chemical structure allows us to speculate about potential synthesis routes and biological activities based on analogous compounds within the broader class of substituted quinolines. Future research efforts should focus on detailed synthesis protocols and comprehensive evaluations of biological activity profiles for this compound if it holds promise for medicinal applications based on theoretical considerations alone without concrete evidence yet available from reliable scientific sources reviewed here today! |
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Product Name | 2,5-Dichloroquinolin-8-amine | ||||
Molecular Formula | C9H6Cl2N2 | ||||
Molecular Weight | 213.06 g/mol | ||||
IUPAC Name | 2,5-dichloroquinolin-8-amine | ||||
Standard InChI | InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2 | ||||
Standard InChIKey | PZQJAGRMERCGDU-UHFFFAOYSA-N | ||||
Canonical SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)N)Cl | ||||
PubChem Compound | 118992838 | ||||
Last Modified | Aug 09 2024 |
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